molecular formula C8H6N2O3S B1386546 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid CAS No. 1086380-29-1

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1386546
M. Wt: 210.21 g/mol
InChI Key: BSWWQPIVZSLPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, also known as AFT, is an organic compound that has been used for a variety of scientific research applications. It is a hydrophilic compound that is soluble in water, and is typically used in the form of its sodium salt. AFT has been used in a variety of research applications, including biochemical and physiological studies, as well as for the development of new drugs and therapies.

Mechanism Of Action

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to exert its effects through a variety of mechanisms. It has been found to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the activity of enzymes involved in the metabolism of drugs, which can lead to increased drug efficacy. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has also been found to modulate the activity of proteins involved in cell signaling pathways, which can lead to changes in cell behavior.

Biochemical And Physiological Effects

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been found to have protective effects against DNA damage, as well as to reduce the risk of cardiovascular disease. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has also been found to have protective effects against neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in lab experiments is that it is relatively easy to synthesize and is widely available. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is soluble in water and can be used in a variety of research applications. However, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is not as stable as some other compounds and can degrade over time, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for research involving 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. One potential area of research is to explore the potential therapeutic applications of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, such as the development of new drugs and therapies. Additionally, research could be conducted to further explore the biochemical and physiological effects of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, as well as to examine its potential use as an antioxidant or anti-inflammatory agent. Additionally, research could be conducted to explore the potential of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid to modulate cell signaling pathways, as well as to examine its potential use in the development of new drugs and therapies. Finally, research could be conducted to further explore the mechanism of action of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, as well as to examine its potential use in the development of new drugs and therapies.

Scientific Research Applications

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as for the development of new drugs and therapies. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been used to study the effects of oxidative stress on cells, as well as to examine the role of oxidative stress in disease. 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has also been used to study the effects of drugs on cells, and to examine the role of drugs in disease. Additionally, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid has been used in the development of new drugs and therapies, and has been used to study the effects of drug metabolism on cells.

properties

IUPAC Name

2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWQPIVZSLPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233183
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

CAS RN

1086380-29-1
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086380-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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